9,9'-Spirobi[fluorene]-2-carbaldehyde

Electrochemistry Spiroconjugation Radical-anion stability

9,9'-Spirobi[fluorene]-2-carbaldehyde (CAS 124575-66-2) is a monofunctional aromatic aldehyde belonging to the 9,9'-spirobifluorene (SBF) family, characterized by two orthogonally arranged fluorene units sharing a central sp³ carbon and a single formyl substituent at the 2-position. With molecular formula C₂₆H₁₆O and molecular weight 344.40 g·mol⁻¹, it serves as a key building block for synthesizing porphyrin conjugates, Schiff-base ligands, heteroaryl-extended SBFs, and organic electronic materials.

Molecular Formula C26H16O
Molecular Weight 344.4 g/mol
CAS No. 124575-66-2
Cat. No. B14086426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9'-Spirobi[fluorene]-2-carbaldehyde
CAS124575-66-2
Molecular FormulaC26H16O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C=O
InChIInChI=1S/C26H16O/c27-16-17-13-14-21-20-9-3-6-12-24(20)26(25(21)15-17)22-10-4-1-7-18(22)19-8-2-5-11-23(19)26/h1-16H
InChIKeyNPSDOXMNPSEKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,9'-Spirobi[fluorene]-2-carbaldehyde (CAS 124575-66-2): Structural Identity, Monofunctional Aldehyde Role, and Procurement Context


9,9'-Spirobi[fluorene]-2-carbaldehyde (CAS 124575-66-2) is a monofunctional aromatic aldehyde belonging to the 9,9'-spirobifluorene (SBF) family, characterized by two orthogonally arranged fluorene units sharing a central sp³ carbon and a single formyl substituent at the 2-position . With molecular formula C₂₆H₁₆O and molecular weight 344.40 g·mol⁻¹, it serves as a key building block for synthesizing porphyrin conjugates, Schiff-base ligands, heteroaryl-extended SBFs, and organic electronic materials [1]. Its single-aldehyde architecture enables selective monofunctionalization while retaining a second unsubstituted fluorene ring for further orthogonal derivatization, a capability absent in bis-aldehyde or non-formyl SBF analogs [2].

Selective Single aldehyde enables site-selective monofunctionalization while retaining a second unsubstituted fluorene ring for orthogonal derivatization.
Scaffold Rigid, three-dimensional spirobifluorene core imparts high thermal stability (Tg ~230 °C class) for thin-film organic electronics.
Workflow Ideal for porphyrin conjugates, Schiff-base ligands, OLED hosts, and electrosynthetic studies requiring scaffold rigidity.

Why 9,9'-Spirobi[fluorene]-2-carbaldehyde Cannot Be Replaced by 2-Fluorenecarboxaldehyde, 2-Naphthaldehyde, or Bis-Aldehyde SBF Analogs


Although 2-fluorenecarboxaldehyde and 2-naphthaldehyde share the aromatic aldehyde functionality, they lack the orthogonal spirobifluorene scaffold that imparts high glass-transition temperatures (Tg > 200 °C for SBF derivatives vs. sub-100 °C for fluorene monoaldehydes), three-dimensional rigidity, and a second modifiable fluorene ring for divergent functionalization [1]. Electrochemical comparative studies confirm that the reduction behavior of the SBF aldehyde is not significantly altered by spiroconjugation—formal potentials in DMF differ by only 100 mV from 2-naphthaldehyde and 2-fluorenecarboxaldehyde—meaning that redox tuning must be achieved through scaffold-specific derivatization rather than simple analog substitution [2]. Meanwhile, the bis-aldehyde 2,2'-diformyl-9,9'-spirobifluorene introduces cross-linking and symmetric reactivity that precludes the site-selective monofunctionalization achievable with the monoaldehyde [3].

Target compound
Alternative may not transfer directly
SBF-2-carbaldehyde
2-Fluorenecarboxaldehyde lacks orthogonal spiro scaffold, yielding lower Tg and no second modifiable ring
SBF-2-carbaldehyde
2-Naphthaldehyde is planar, missing three-dimensional rigidity and divergent functionalization capacity
SBF-2-carbaldehyde
2,2'-Diformyl-SBF introduces cross-linking and symmetric reactivity, preventing site-selective monofunctionalization

9,9'-Spirobi[fluorene]-2-carbaldehyde: Quantitative Comparator Evidence for Scientific Selection


Electrochemical Reduction: Formal Potential and Radical-Anion Dimerization Kinetics Versus 2-Naphthaldehyde and 2-Fluorenecarboxaldehyde

In a direct head-to-head cyclic voltammetry study in DMF, 9,9′-spirobi-(9H-fluorene)-2-carboxaldehyde (compound 2) exhibited a formal potential for the neutral/radical anion couple within a 100 mV window of 2-naphthaldehyde (3) and 2-fluorenecarboxaldehyde (4), and the radical-anion dimerization rate constants differed by a factor of only two among the three aldehydes [1]. The small differences indicate that spiroconjugation does not confer a significant electronic perturbation on the aldehyde redox center, meaning this compound retains the fundamental aldehyde reactivity while embedding it in a rigid, three-dimensional SBF framework that is absent in the planar comparators.

Reduction Potential
Head-to-head
ΔE°' ≤ 100 mV vs 2-naphthaldehyde and 2-fluorenecarboxaldehyde; k_dim within factor of 2
Scaffold does not significantly alter aldehyde redox center.
DMF, glassy carbon electrode; spiroconjugation minimal
Electrochemistry Spiroconjugation Radical-anion stability

Synthetic Step Economy: One-Step Direct Formylation Versus Four-Step Legacy Routes to SBF Monoaldehyde

The 2001 disclosure by Mattiello and Fioravanti established a one-step Rieche formylation of 9,9′-spirobifluorene using CH₃OCHCl₂/TiCl₄ in CH₂Cl₂ that delivers 2-carboxaldehyde-9,9′-spirobifluorene and 2,2′-dicarboxaldehyde-9,9′-spirobifluorene in moderate to good yields [1]. Prior to this method, the monoaldehyde was accessible only through four-step synthetic sequences involving bromination, lithiation, formylation, and purification, which substantially reduced overall yield and throughput. Although exact percentage yields for the monoaldehyde fraction vary with stoichiometry (typical isolated yields of 40–60% for monoaldehyde after chromatographic separation from the bis-aldehyde co-product), the step-count reduction from four to one represents a significant advance in synthetic accessibility for procurement-scale preparation.

Step Economy
Cross-study
1 step (Rieche formylation) vs legacy 4-step route; monoaldehyde yields 40–60%
Direct formylation simplifies procurement and scale-up logistics.
CH₃OCHCl₂/TiCl₄, CH₂Cl₂
Synthetic methodology Formylation Process chemistry

Scalable Multigram Synthesis for Porphyrin-Spirobifluorene Conjugates Versus Non-Spiro Aryl Aldehyde Building Blocks

In a 2004 Tetrahedron report, 9,9′-spirobifluorene-2-carbaldehyde was synthesized via the one-step formylation route and subsequently scaled to multigram quantities to prepare di- and tetra-spirobifluorene porphyrins [1]. The bulky spirobifluorene substituents introduced atropisomerism detectable by ¹H NMR, a stereochemical feature that simple aryl aldehydes such as benzaldehyde or 2-naphthaldehyde cannot provide. The ability to produce the aldehyde on a multigram scale was explicitly noted as enabling the synthesis of sufficient monomer pools for metalloporphyrin polymer fabrication, connecting procurement quantity directly to downstream application feasibility.

Multigram Scalability
Supporting evidence
Scaled to multigram; used to prepare di- and tetra-SBF-porphyrins with atropisomerism
Supports procurement for catalytic polymer fabrication.
Porphyrin condensation, BF₃·OEt₂, DDQ
Porphyrin chemistry Atropisomerism Scalable synthesis

Selective Schiff Base Formation: Ir vs. Rh Metal Center Discrimination with the Aldehyde-Functionalized SBF Ligand

Cid-Seara et al. (2023) synthesized cyclometallated Ir and Rh complexes bearing a bidentate C–N ligand based on 9,9'-spirobifluorene with a pendant aldehyde group [1]. In a direct intra-study comparison, the iridium complex [IrCp*Cl(2'-CHO-2-py-SBF)] reacted selectively with aromatic amines to form Schiff base adducts [IrCp*Cl(2'-CH=NAr-2-py-SBF)], showing no reactivity toward aliphatic amines under identical conditions. In contrast, the rhodium analog required heating to react with aromatic amines but formed Schiff bases with aliphatic amines at room temperature. This metal-dependent chemoselectivity—arising directly from the aldehyde functional group on the SBF scaffold—is not accessible with non-formyl SBF derivatives (e.g., 2-bromo- or 2-acetyl-SBF) or with simple aryl aldehydes lacking the SBF framework.

Schiff Base Selectivity
Head-to-head
Ir complex reacts only with aromatic amines; Rh analog discriminates aliphatic vs aromatic by temperature
Aldehyde-SBF ligand enables metal-tunable chemoselectivity for sensor design.
Non-formyl SBF controls show no reactivity
Schiff base Amine sensing Organometallic complexes

OLED Host Performance: EQE of Devices Built from the Aldehyde-Derived 1,4-Diaryl SBF Platform Versus Unsubstituted SBF Hosts

Li et al. (2024) used bi(hetero)aryl-2-formaldehydes—including SBF-2-carbaldehyde as a key intermediate—to construct 1,4-diaryl spirobifluorene pure hydrocarbon (PHC) hosts via interannular C–H arylation [1]. The resulting hosts, which retain the orthogonal SBF configuration essential for high triplet energy (ET), delivered external quantum efficiencies (EQE) of 26.0% for red, 26.1% for green, and 22.5% for blue phosphorescent OLEDs, with the green device exhibiting minimal efficiency roll-off. In contrast, unsubstituted 9,9′-spirobifluorene-based hosts typically show lower EQE (<20%) in comparable device architectures due to inferior charge transport balance, and simple aryl aldehyde-derived hosts (e.g., from 2-naphthaldehyde) lack the orthogonal geometry needed to maintain high ET. The aldehyde group serves as the essential synthetic handle for installing the 1,4-diaryl motifs; without it, the high-performance PHC host platform cannot be accessed.

OLED EQE
Cross-study
26.1% green, 26.0% red, 22.5% blue PhOLEDs vs unsubstituted SBF hosts typically
Aldehyde-derived 1,4-diaryl SBF hosts achieve top-tier device efficiency.
1-(p-biphenyl)-4-phenyl-SBF host; minimal roll-off
Thermal Stability
Class-level
Parent SBF Tg ≈ 231 °C vs fluorene Tm 114–116 °C (no Tg > RT); ΔTg > 200 °C
Scaffold provides high thermal budget for thin-film device stability.
Class-level inference; compound-specific DSC data to verify
OLED Phosphorescent host External quantum efficiency

Thermal Stability: Glass Transition Temperature of the SBF Scaffold Versus Non-Spiro Fluorene Analogs

The 9,9′-spirobifluorene core imparts exceptionally high glass transition temperatures (Tg) to its derivatives. While specific Tg data for 9,9'-spirobi[fluorene]-2-carbaldehyde itself is not directly reported, the parent 9,9′-spirobifluorene exhibits a Tg of approximately 231 °C and a melting point of 195–204 °C [1]. In contrast, structurally related non-spiro fluorene derivatives such as 2-fluorenecarboxaldehyde have significantly lower thermal stability—fluorene itself has a melting point of 114–116 °C with no observable Tg above room temperature. This class-level thermal advantage translates to superior morphological stability in thin-film devices, reducing crystallization-induced device degradation during operation.

Thermal Stability
Class-level
Parent SBF Tg ≈ 231 °C vs fluorene Tm 114–116 °C (no Tg > RT); ΔTg > 200 °C
Scaffold provides high thermal budget for thin-film device stability.
Class-level inference; compound-specific DSC data to verify
Thermal stability Morphological stability Organic electronics

9,9'-Spirobi[fluorene]-2-carbaldehyde: Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Phosphorescent OLED Pure Hydrocarbon Hosts via 1,4-Diaryl SBF Platform

The aldehyde serves as the critical synthetic handle for interannular C–H arylation to construct 1,4-diaryl spirobifluorene PHC hosts. As demonstrated by Li et al. (2024), the resulting hosts achieve external quantum efficiencies of 26.1% (green), 26.0% (red), and 22.5% (blue) in PhOLEDs with minimal efficiency roll-off [1]. Procurement of the monoaldehyde—rather than the bis-aldehyde or non-formyl SBF analogs—is essential because the single formyl group directs regioselective monoarylation at the 1- and 4-positions while preserving the orthogonal SBF geometry required for high triplet energy.

Construction of Chemoselective Amine Sensors Using Ir/Rh Schiff Base Platforms

The aldehyde group on the SBF scaffold enables condensation with amines to form Schiff base adducts on cyclometallated Ir and Rh complexes. Cid-Seara et al. (2023) showed that this aldehyde is indispensable for programming metal-dependent chemoselectivity: Ir complexes react exclusively with aromatic amines, while Rh complexes discriminate aliphatic from aromatic amines by temperature control [1]. This application cannot be realized with 2-bromo-9,9'-spirobifluorene or 2-acetyl-9,9'-spirobifluorene, which lack the reactive formyl group.

Preparation of Scalable SBF-Porphyrin Monomers for Catalytic Metallopolymer Electrosynthesis

The aldehyde has been scaled to multigram quantities for condensation with dipyrromethane to afford meso-monosubstituted SBF-porphyrins, which serve as monomers for anodic electropolymerization into catalytically active metalloporphyrin films [1]. The bulky SBF group introduces atropisomerism and enhances solubility of the resulting porphyrins, features not achievable with simple aryl aldehydes such as benzaldehyde or 2-naphthaldehyde. The demonstrated multigram scalability directly supports procurement for research programs transitioning from milligram-scale screening to device-relevant polymer fabrication.

Electrochemical and Electrosynthetic Studies Exploiting Spiroconjugation-Minimal Aldehyde Redox Behavior

Van Kirk et al. (2005) established that the formal potential and dimerization kinetics of the SBF aldehyde differ by only 100 mV and a factor of two, respectively, from 2-naphthaldehyde and 2-fluorenecarboxaldehyde, confirming that spiroconjugation does not significantly perturb the aldehyde redox center [1]. This makes the compound a suitable aldehyde for electrosynthetic hydrodimerization studies where the SBF scaffold serves exclusively as a rigid, high-Tg carrier without altering the intrinsic aldehyde electrochemistry, enabling researchers to decouple scaffold effects from redox behavior.

Application
Selection Property
Validation Focus
Phosphorescent OLED pure hydrocarbon hosts
Monoaldehyde regioselectivity for 1,4-diaryl substitution
EQE and efficiency roll-off review
Chemoselective amine sensor platforms (Ir/Rh)
Formyl reactivity for Schiff base condensation
Metal-dependent aromatic vs aliphatic discrimination
SBF-porphyrin monomers for electropolymerization
Multigram scalability and atropisomer introduction
Polymer film catalytic activity review
Electrochemical / electrosynthetic studies
Minimal spiroconjugation perturbation on aldehyde redox
Formal potential and dimerization kinetics context
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